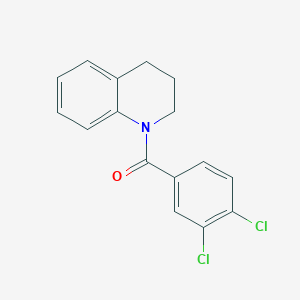![molecular formula C20H18ClNO B5699540 9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CPT, and it is a potent inhibitor of the enzyme Topoisomerase I. In
作用機序
The mechanism of action of CPT involves the inhibition of Topoisomerase I. This enzyme is responsible for the relaxation and supercoiling of DNA during replication and repair. CPT binds to the DNA-Topoisomerase I complex and stabilizes it, preventing the enzyme from re-ligating the DNA. This results in the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPT are largely dependent on its mechanism of action. CPT has been found to be cytotoxic to a wide range of cancer cell lines. It has also been found to induce apoptosis, which is a programmed cell death mechanism. Additionally, CPT has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This makes it a potential candidate for the treatment of cancer and other diseases that involve abnormal angiogenesis.
実験室実験の利点と制限
One of the main advantages of using CPT in lab experiments is its potency as an inhibitor of Topoisomerase I. This makes it a valuable tool for studying the role of this enzyme in DNA replication and repair. Additionally, CPT has been found to be effective against a wide range of cancer cell lines, which makes it a potential candidate for the development of new cancer therapies.
One of the limitations of using CPT in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to obtain large quantities of the compound. Additionally, CPT has been found to be unstable in solution, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving CPT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is ongoing research into the use of CPT as a potential cancer therapy. This includes the development of new drug delivery systems that can target cancer cells specifically. Other areas of research include the study of the mechanism of action of CPT and the development of new inhibitors of Topoisomerase I.
合成法
The synthesis of CPT is a complex process that involves several steps. The most common method of synthesizing CPT is through the use of the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then reduced to yield CPT. Other methods of synthesizing CPT include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.
科学的研究の応用
CPT has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of Topoisomerase I, which is an enzyme that is involved in DNA replication and repair. CPT inhibits this enzyme by binding to the DNA-Topoisomerase I complex, which results in the formation of a stable ternary complex. This complex prevents the DNA from being re-ligated, which leads to the accumulation of DNA damage and ultimately cell death.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c21-15-11-9-14(10-12-15)13-20(23)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,9-12H,2,4,6,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVPRYWXGHMODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)


![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)

![12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5699512.png)
![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)



![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)
